molecular formula C6H12F2N2O2 B1671129 Eflornithin CAS No. 70052-12-9

Eflornithin

Katalognummer: B1671129
CAS-Nummer: 70052-12-9
Molekulargewicht: 182.17 g/mol
InChI-Schlüssel: VLCYCQAOQCDTCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eflornithine, also known as α-difluoromethylornithine, is a medication primarily used to treat African trypanosomiasis (sleeping sickness) and excessive facial hair growth in women. It was developed in the 1970s and came into medical use in 1990. Eflornithine is an irreversible inhibitor of the enzyme ornithine decarboxylase, which plays a crucial role in the biosynthesis of polyamines .

Wirkmechanismus

Target of Action

Eflornithine primarily targets the enzyme Ornithine Decarboxylase (ODC) . This enzyme plays a crucial role in the synthesis of polyamines in protozoan parasites, particularly Trypanosoma brucei gambiense . Polyamines are necessary for trypanosome cell proliferation, differentiation, and replication .

Mode of Action

Eflornithine is an irreversible inhibitor of Ornithine Decarboxylase . It binds to the enzyme and prevents the natural substrate ornithine from accessing the active site . This inhibition disrupts the growth and replication of the parasite, leading to its death .

Biochemical Pathways

The inhibition of Ornithine Decarboxylase by Eflornithine disrupts the polyamine biosynthesis pathway . This pathway is essential for the growth and replication of Trypanosoma brucei gambiense . Additionally, Eflornithine has been found to restore the balance of the LIN28/Let-7 metabolic pathway, which is involved in the regulation of cancer stem cells and glycolytic metabolism .

Pharmacokinetics

Eflornithine exhibits different pharmacokinetic properties depending on the route of administration. When administered intravenously, it has a bioavailability of 100% . The percutaneous absorption of topical applications of eflornithine hydrochloride cream is very low (<1%) . . It is primarily excreted through the kidneys .

Result of Action

The primary result of Eflornithine’s action is the disruption of the growth and replication of the targeted parasites, leading to their death . In the context of cancer treatment, Eflornithine’s inhibition of Ornithine Decarboxylase can lead to decreased expression of oncogenic drivers, potentially inhibiting tumor growth .

Action Environment

The efficacy and stability of Eflornithine can be influenced by various environmental factors. For instance, the recurrence of adenoma is an important factor that prompts the need for re-treatment of colorectal cancer .

Wissenschaftliche Forschungsanwendungen

Eflornithine in Dermatology

1.1 Treatment of Hirsutism

Eflornithine is predominantly used as a topical treatment for unwanted facial hair (hirsutism) in women. The mechanism of action involves the inhibition of ornithine decarboxylase, an enzyme crucial for cell growth and hair follicle development. Clinical studies have demonstrated its efficacy:

  • Clinical Efficacy : In a randomized controlled trial, 58% of patients using eflornithine reported improvement in hair growth after 24 weeks compared to 34% in the placebo group . Another study showed a significant reduction in hair regrowth, with a success rate of 32% among eflornithine-treated subjects .
  • Combination Therapies : Eflornithine has been shown to enhance the results of laser hair removal treatments. A study indicated that combining eflornithine with laser therapy resulted in more rapid and complete hair reduction .
  • Adverse Effects : The most common side effects include skin irritation, such as burning or stinging sensations, which were reported to be more prevalent among eflornithine users compared to placebo .

1.2 Innovative Delivery Systems

Recent research has explored novel delivery methods to enhance the efficacy of eflornithine:

  • Microneedle Treatments : A study indicated that applying eflornithine after microneedling significantly improved its permeation through the skin and enhanced its effectiveness in inhibiting hair growth .
  • Nanofibrous Systems : Eflornithine-loaded electrospun nanofibers have been developed as a potential medicated face mask, showing promising results for managing hirsutism while also providing moisturizing benefits .

Eflornithine in Parasitology

2.1 Treatment of African Sleeping Sickness

Eflornithine is also utilized in the treatment of African sleeping sickness caused by Trypanosoma brucei gambiense. It acts as a specific inhibitor of ornithine decarboxylase, which is essential for the survival of the parasite:

  • Clinical Trials : Studies have shown that eflornithine is effective against this form of trypanosomiasis, with cure rates exceeding 90% when administered correctly .
  • Combination Therapies : Research has indicated that eflornithine can be effectively combined with other treatments to enhance therapeutic outcomes against Trypanosoma cruzi, the causative agent of Chagas disease. Synergistic effects were observed when eflornithine was used alongside FDA-approved drugs .

Summary of Clinical Findings

The following table summarizes key findings from various studies on the applications of eflornithine:

Application AreaStudy FocusKey FindingsReference
HirsutismEfficacy in reducing hair growth58% improvement with eflornithine vs. 34% placebo; significant reduction in hair regrowth
Combination TherapyEfficacy with laser treatmentEnhanced results when combined with laser hair removal
Innovative DeliveryMicroneedle applicationImproved skin permeation and efficacy in inhibiting hair growth
ParasitologyTreatment for African sleeping sicknessCure rates >90% with proper administration; effective against Trypanosoma cruzi when combined with other drugs

Biochemische Analyse

Biochemical Properties

Eflornithine acts as an irreversible inhibitor of ornithine decarboxylase, the first and rate-limiting enzyme in the biosynthesis of polyamines such as putrescine, spermidine, and spermine . By inhibiting this enzyme, eflornithine prevents the conversion of ornithine to putrescine, thereby reducing the levels of polyamines within the cell. This inhibition is particularly significant in rapidly proliferating cells, such as cancer cells, where polyamine synthesis is upregulated .

Eflornithine interacts with ornithine decarboxylase by binding to its active site and undergoing decarboxylation with the aid of the cofactor pyridoxal 5’-phosphate . This binding is irreversible, effectively “suiciding” the enzyme and preventing it from catalyzing further reactions .

Cellular Effects

Eflornithine has profound effects on various cell types and cellular processes. In cancer cells, it induces cell cycle arrest and apoptosis by reducing polyamine levels, which are critical for cell proliferation and survival . In neuroblastoma cells, eflornithine has been shown to induce senescence and suppress neurosphere formation, indicating a cytostatic effect .

Eflornithine also affects cell signaling pathways and gene expression. For instance, it has been observed to downregulate the expression of oncogenes such as MYCN and LIN28B in neuroblastoma cells, thereby restoring the balance of the LIN28/Let-7 metabolic pathway . Additionally, eflornithine influences cellular metabolism by altering the levels of metabolites involved in polyamine biosynthesis .

Molecular Mechanism

At the molecular level, eflornithine exerts its effects primarily through the inhibition of ornithine decarboxylase . By binding irreversibly to the enzyme’s active site, eflornithine prevents the natural substrate, ornithine, from accessing the site and undergoing decarboxylation . This inhibition leads to a decrease in polyamine levels, which in turn affects various cellular processes such as DNA synthesis, cell cycle progression, and apoptosis .

Eflornithine’s inhibition of ornithine decarboxylase also impacts gene expression. For example, it has been shown to decrease the expression of MYCN and LIN28B, which are involved in the regulation of cancer stem cells and glycolytic metabolism . This downregulation contributes to the compound’s anti-cancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of eflornithine can change over time. Studies have shown that continuous treatment with eflornithine is required to maintain its inhibitory effects on ornithine decarboxylase, as the enzyme is continually regenerated . When treatment is ceased, the functional activity of ornithine decarboxylase increases, leading to a resumption of polyamine synthesis and cell proliferation .

Eflornithine is generally stable under laboratory conditions, but its long-term effects on cellular function can vary. For instance, in studies involving topical application for facial hirsutism, the benefits of eflornithine were lost after an 8-week no-treatment period, with hair growth returning to its pretreatment rate .

Dosage Effects in Animal Models

The effects of eflornithine vary with different dosages in animal models. In studies involving pregnant rats and rabbits, oral administration of eflornithine during the period of organogenesis resulted in embryolethality at doses equivalent to the recommended human dose . This indicates a potential for toxicity at high doses.

In other animal studies, eflornithine has been shown to prevent or delay tumor formation in mice injected with neuroblastoma cells . The compound’s efficacy in these models is dose-dependent, with higher doses generally producing more pronounced anti-tumor effects .

Metabolic Pathways

Eflornithine is involved in the metabolic pathway of polyamine biosynthesis. By inhibiting ornithine decarboxylase, eflornithine reduces the production of polyamines such as putrescine, spermidine, and spermine . This inhibition affects various metabolic processes, including the regulation of cancer stem cells and glycolytic metabolism .

Additionally, eflornithine has been shown to alter the levels of metabolites not previously described in certain cell types, such as bloodstream form trypanosomes . These changes highlight the compound’s broad impact on cellular metabolism.

Transport and Distribution

Eflornithine is transported and distributed within cells and tissues through specific transport systems. Studies have identified that eflornithine uses a cationic amino acid transport system, particularly system y+ and organic cation transporters, to cross cell membranes . This transport is sodium-independent and can be inhibited by the presence of other amino acids, such as ornithine .

Eflornithine’s volume of distribution is relatively low, and it does not specifically bind to human plasma proteins . This suggests that the compound is widely distributed within the body but does not accumulate significantly in any particular tissue.

Subcellular Localization

The subcellular localization of eflornithine is primarily within the cytoplasm, where it interacts with ornithine decarboxylase . This localization is crucial for its inhibitory effects on polyamine biosynthesis. Additionally, eflornithine has been shown to affect the subcellular localization of other proteins, such as p27Kip1, which is involved in cell cycle regulation and migration .

In neuroblastoma cells, treatment with eflornithine leads to the accumulation of p27Kip1 in the cytoplasm, where it exerts its effects on cell migration and invasion . This highlights the compound’s ability to influence the localization and function of key regulatory proteins within the cell.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Eflornithin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von Ornithin mit Difluormethylornithin beinhaltet. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

    Schutz der Aminogruppen: Die Aminogruppen von Ornithin werden mit einer geeigneten Schutzgruppe geschützt.

    Einführung der Difluormethylgruppe: Das geschützte Ornithin wird dann mit einem Difluormethylierungsmittel umgesetzt, um die Difluormethylgruppe einzuführen.

    Entschützung: Die Schutzgruppen werden entfernt, um this compound zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter Verwendung ähnlicher Schritte wie oben erwähnt, wobei die Ausbeute und Reinheit optimiert werden. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um sicherzustellen, dass das Endprodukt den pharmazeutischen Standards entspricht .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Eflornithin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann zu entsprechenden Oxiden oxidiert werden.

    Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

    Substitution: Substitutionsreaktionen können an den Amino- oder Difluormethylgruppen stattfinden.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

    Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte, die gebildet werden:

Vergleich Mit ähnlichen Verbindungen

    Difluoromethylornithine: A closely related compound with similar inhibitory effects on ornithine decarboxylase.

    Melarsoprol: Another drug used in the treatment of African trypanosomiasis, but with a different mechanism of action.

    Nifurtimox: Often used in combination with eflornithine for treating sleeping sickness.

Uniqueness of Eflornithine: Eflornithine is unique due to its irreversible inhibition of ornithine decarboxylase, making it highly effective in reducing polyamine levels and inhibiting cell proliferation. Its dual application in treating both African trypanosomiasis and excessive facial hair growth highlights its versatility and therapeutic potential .

Biologische Aktivität

Eflornithine, chemically known as α-difluoromethylornithine (DFMO), is a potent irreversible inhibitor of ornithine decarboxylase (ODC), an enzyme critical for polyamine biosynthesis. Its biological activity has garnered attention primarily for its applications in oncology and dermatology. This article delves into the diverse biological activities of eflornithine, supported by clinical studies, case analyses, and detailed research findings.

Eflornithine exerts its effects by inhibiting ODC, leading to decreased levels of polyamines such as putrescine, spermidine, and spermine. These polyamines are essential for cell growth, differentiation, and proliferation. The inhibition of polyamine synthesis has significant implications in cancer treatment, particularly in neuroblastoma and other malignancies where ODC is upregulated.

Key Biological Activities

  • Cancer Treatment :
    • Eflornithine has shown efficacy in treating neuroblastoma by inducing senescence in cancer cells and suppressing tumor growth. In vitro studies demonstrate that eflornithine reduces the expression of oncogenic drivers like MYCN and LIN28B in MYCN-amplified neuroblastoma cells .
    • A study indicated that eflornithine treatment delayed tumor formation in mice models injected with MYCN-amplified neuroblastoma cells .
  • Dermatological Applications :
    • Eflornithine hydrochloride cream (13.9%) is FDA-approved for the treatment of facial hirsutism. Clinical trials have shown significant improvements in hair removal compared to placebo treatments. For instance, one study reported a success rate of 24.4% in the eflornithine group versus 4.3% in the control group after 24 weeks .
    • Eflornithine's mechanism involves inhibition of hair matrix cell proliferation by disrupting polyamine synthesis, thereby affecting the anagen phase of hair growth .
  • Neurological Effects :
    • A case study involving a patient with a rare ODC1 gain-of-function mutation demonstrated that eflornithine treatment led to notable improvements in hair growth and neurological function over six months . The patient exhibited increased muscle strength and coordination alongside significant changes in hair distribution.

Table 1: Summary of Key Clinical Studies on Eflornithine

Study ReferenceCondition TreatedSample SizeEfficacy OutcomeNotes
NeuroblastomaN/ADelayed tumor formationSignificant reduction in MYCN expression
Facial Hirsutism64 women24.4% vs 4.3% success rateStatistically significant improvement
ODC1 Mutation1 patientNotable neurological improvementHair growth and muscle strength increased
Colorectal CancerN/AmOS of 23 monthsSuggests potential as a single-agent therapy

Case Study Analysis

In a notable case involving a patient with an ODC1 gain-of-function mutation, eflornithine was administered under a compassionate use protocol after obtaining FDA approval. The patient showed remarkable improvement in both physical appearance (hair regrowth) and functional capabilities (increased motor skills) within two months of treatment . Metabolomic analysis indicated normalization of certain polyamine metabolites, reinforcing the therapeutic potential of eflornithine beyond its traditional uses.

Safety Profile and Side Effects

Eflornithine is generally well-tolerated; however, some patients may experience side effects such as gastrointestinal disturbances or skin reactions when used topically. Long-term safety studies have indicated no significant toxicity associated with prolonged use for conditions like African sleeping sickness or neuroblastoma .

Eigenschaften

IUPAC Name

2,5-diamino-2-(difluoromethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCYCQAOQCDTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)F)(C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

96020-91-6 (mono-hydrochloride, monohydrate)
Record name Eflornithine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070052129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3020467
Record name Eflornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Eflornithine prevents hair growth by inhibiting the anagen phase of hair production. This occurs by eflornithine irreversibly binding (also called suicide inhibition) to ornithine decarboxylase (ODC) and physically preventing the natural substrate ornithine from accessing the active site., There are no studies examining the inhibition of the enzyme ornithine decarboxylase (ODC) in human skin following the application of topical eflornithine. However, there are studies in the literature that report the inhibition of ODC activity in skin following oral eflornithine. It is postulated that topical eflornithine hydrochloride irreversibly inhibits skin ODC activity. This enzyme is necessary in the synthesis of polyamines. Animal data indicate that inhibition of ornithine decarboxylase inhibits cell division and synthetic functions, which affect the rate of hair growth. VANIQA has been shown to retard the rate of hair growth in non-clinical and clinical studies., Eflornithine (alpha-difluoromethylornithine) hydrochloride has hair growth retarding properties. The mechanism(s) by which topically applied eflornithine hydrochloride reduces hair growth has not been fully elucidated. Results of several studies using oral eflornithine hydrochloride indicate that the drug may inhibit ornithine decarboxylase (ODC), an enzyme that catalyzes the biosynthesis of intracellular polyamines required for cell division and differentiation. Limited animal data indicate that such inhibition of cell division and differentiation may affect the rate of hair growth. The manufacturer of topical eflornithine hydrochloride states that there are no published studies in humans on the ODC inhibitory potential of topical eflornithine hydrochloride.
Record name Eflornithine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eflornithine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7923
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

70052-12-9, 68278-23-9
Record name Eflornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70052-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eflornithine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070052129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eflornithine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DFMO HCl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Eflornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFLORNITHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQN1G5V6SR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Eflornithine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7923
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

Under nitrogen a solution (500 ml) of 2 M butyllithium in hexane is added to a stirred solution of 143.1 ml of diisopropylamine in 1.5 liters of tetrahydrofuran at -78° C. after which 261 g (0.81 mole) of ornithine dibenzaldimine methyl ester in 1.5 liters of tetrahydrofuran is added. Upon completion of the addition the reaction temperature is raised to 40° C. and maintained between 40° and 50° C. for 3 hours during which time chlorodifluoromethane gas is bubbled through the mixture with stirring. The reaction mixture is then treated with a saturated solution of sodium chloride. The organic material is extracted with ether, and the ether extract washed several times with sodium chloride solution, dried over magnesium sulfate and evaporated to give a viscous oil. The oil is stirred with 1 N HCl (1.5 1) for 3 hours, the mixture extracted several times with chloroform and the aqueous solution evaporated to dryness. The oily residue is refluxed with 12 N hydrochloric acid (1.5 1 ) for 16 hours, the cooled solution clarified by chloroform extraction before concentration, decolorization (charcoal), and further concentration to about 750 ml. The pH of the solution is adjusted to 3.5 by the addition of triethylamine, the solution treated again with charcoal before concentration to about 500 ml and dilution with 7-8 liters of acetone. The precipitated product is filtered off and washed with ethanol. The crude product is recrystallized by dissolving in about 150 ml hot water and treatment of the solution with hot ethanol (450 ml). On cooling crystals of 2-difluoromethyl-2,5-diaminopentanoic acid hydrochloride monohydrate separate 71 g (37%), m.p. 183° C.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
143.1 mL
Type
reactant
Reaction Step One
Quantity
261 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under nitrogen, a solution (500 ml) of 2 M butyllithium in hexane is added to a stirred solution of diisopropylamine (143.1 ml) in tetrahydrofuran (1.5 l) at -78° C. after which dibenzylidene ornithine methyl ester (261 g, 0.81 mole) in tetrahydrofuran (1.5 l) is added. Upon completion of the addition, the reaction temperature is raised to 40° C. and maintained between 40° and 50° C. for 3 hours during which time chlorodifluoromethane gas is bubbled through the mixture with stirring. The reaction mixture is then treated with a saturated solution of sodium chloride. The organic material is extracted with ether, and the ether extract washed several times with sodium chloride solution, dried over magnesium sulfate and evaporated to give a viscous oil. The oil is stirred with 1 N HCl (1.5 l) for 3 hours, the mixture extracted several times with chloroform and the aqueous solution evaporated to dryness. The oily residue is refluxed with 12 N hydrochloric acid (1.5 l) for 16 hours, the cooled solution clarified by chloroform extraction before concentration, decolorization (charcoal), and further concentration to about 750 ml. The pH of the solution is adjusted to 3.5 by the addition of triethylamine, the solution treated again with charcoal before concentration to about 500 ml and dilution with acetone (7-8 l). The precipitated product is filtered off and washed with ethanol. The crude product is recrystallized by dissolving in hot water (about 150 ml) and treatment of the solution with hot ethanol (450 ml). On cooling crystals of 2-difluoromethyl-2,5-diaminopentanoic acid as the hydrochloride monohydrate separate (71 g): m.p. 183° C.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
143.1 mL
Type
reactant
Reaction Step One
Name
dibenzylidene ornithine methyl ester
Quantity
261 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eflornithine
Reactant of Route 2
Eflornithine
Reactant of Route 3
Eflornithine
Reactant of Route 4
Eflornithine
Reactant of Route 5
Eflornithine
Reactant of Route 6
Eflornithine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.